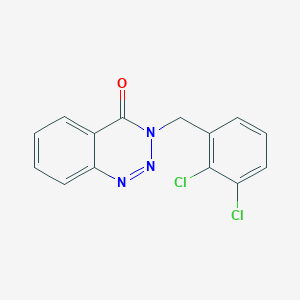![molecular formula C20H14ClN3 B11059870 3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]pyridine](/img/structure/B11059870.png)
3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]pyridine: 4-phenyl-5-(4-pyridyl)-2-phenyl-1H-imidazole , belongs to the imidazole family. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and DNA structures .
Preparation Methods
a. Synthetic Routes
Several synthetic routes lead to the formation of this compound. One common approach involves the cyclization of 4-phenyl-1,2-diaminobenzene with 4-chloropyridine in the presence of a suitable base. The reaction proceeds through an imine intermediate, followed by cyclization to form the imidazole ring.
b. Reaction Conditions
- Reactants: 4-phenyl-1,2-diaminobenzene, 4-chloropyridine
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Dimethylformamide (DMF)
- Temperature: Elevated temperature (typically 100-120°C)
Chemical Reactions Analysis
3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]pyridine: undergoes various reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction with sodium borohydride (NaBH₄) yields the corresponding reduced product.
Substitution: Halogenation reactions (e.g., chlorination or bromination) occur at the phenyl and pyridine rings.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound finds applications in:
Medicine: It exhibits potential as an antimicrobial agent due to its imidazole ring, which can interact with biological targets.
Chemistry: Researchers use it as a building block for designing novel molecules.
Industry: Its derivatives may serve as intermediates in pharmaceutical synthesis.
Mechanism of Action
The exact mechanism of action remains an active area of research. its imidazole moiety suggests interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
While 3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]pyridine is unique, similar compounds include other imidazole derivatives like clemizole, astemizole, and metronidazole.
Properties
Molecular Formula |
C20H14ClN3 |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]pyridine |
InChI |
InChI=1S/C20H14ClN3/c21-17-10-8-15(9-11-17)19-18(14-5-2-1-3-6-14)23-20(24-19)16-7-4-12-22-13-16/h1-13H,(H,23,24) |
InChI Key |
NSIZVIPOPFNKDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CN=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyridine-2-methanamine, N-(3-chlorophenyl)-6-methyl-](/img/structure/B11059787.png)
![3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11059789.png)
![4-fluoro-N-[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine](/img/structure/B11059792.png)


methyl cyanide](/img/structure/B11059808.png)
![1-(4-Propoxyphenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11059811.png)
![2-amino-1-(3,5-dichlorophenyl)-1'-ethyl-2',5-dioxo-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile](/img/structure/B11059822.png)
![3-(2,5-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059826.png)
![4-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11059829.png)
![2-Amino-6-[(4-fluorobenzyl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B11059833.png)

![7-Acetoxyanthra[2,1-b]benzo[d]furan-8,13-dione](/img/structure/B11059836.png)
![4-(4-chlorophenyl)-N,1-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11059850.png)
